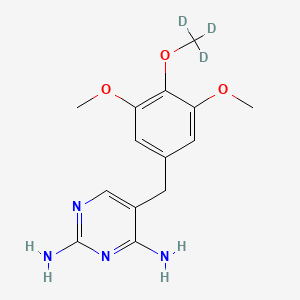

甲氧苄啶-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

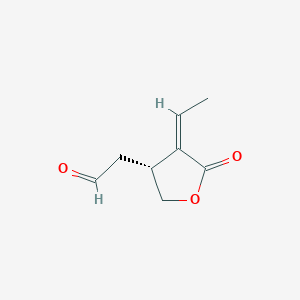

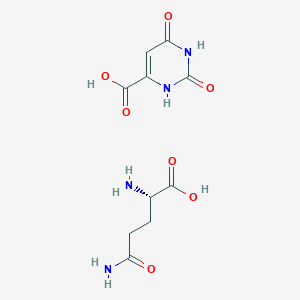

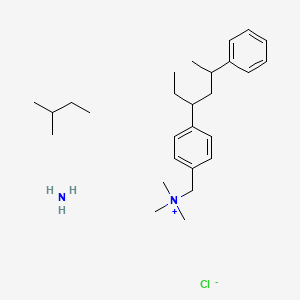

Molecular Structure Analysis

The molecular formula of Trimethoprim-d3 is C14H15D3N4O3 . The structure is also available as a 2d Mol file . For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize molecular structures would be needed.Physical And Chemical Properties Analysis

Trimethoprim-d3 has a molecular weight of 293.3 . It is a solid substance and is slightly soluble in DMSO and Methanol . For a comprehensive analysis of its physical and chemical properties, further experimental data or simulations would be required.科学研究应用

Antibacterial Agent

Trimethoprim-d3 is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR) . DHFR is necessary for the synthesis of purines, amino acids, and thymidylic acid . Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR .

Internal Standard for Quantification

Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS . This makes it a valuable tool in analytical chemistry.

Research on New Targets

Trimethoprim-d3 can be used as a template to search for new targets . For instance, a new series of trimethoprim analogs containing amide bonds have been synthesized . Molecular docking, as well as dihydrofolate reductase (DHFR) inhibition assay were used to confirm their affinity to bind dihydrofolate reductase enzyme .

DNA-binding Agents

Data from the ethidium displacement test showed their DNA-binding capacity . Tests confirming the possibility of DNA binding in a minor groove as well as determination of the association constants were performed using calf thymus DNA, T4 coliphage DNA, poly (dA-dT) 2 and poly (dG-dC) 2 .

Inhibition of Folate-metabolizing Enzymes

Inhibition of folate-metabolizing enzymes leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .

作用机制

Target of Action

Trimethoprim-d3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

Trimethoprim-d3 is a reversible inhibitor of DHFR . By inhibiting DHFR, it prevents the conversion of DHF to THF . This inhibition disrupts the synthesis of purine and pyrimidine nucleotides, which are essential components of bacterial DNA . As a result, bacterial DNA synthesis is halted, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR by Trimethoprim-d3 affects the biosynthesis pathways of thymidylate and purines, as well as several other amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . The disruption of these pathways leads to an imbalance in the active synthesis of thymidylate, which in turn disrupts DNA replication and eventually causes bacterial cell death .

Pharmacokinetics

Trimethoprim, a structurally similar compound, is known to have a bioavailability of 90-100% . It is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of Trimethoprim-d3’s action is the inhibition of bacterial growth and survival . By preventing the conversion of DHF to THF, it disrupts the synthesis of bacterial DNA, leading to bacterial cell death .

Action Environment

The pH level of the environment can influence the action of Trimethoprim-d3 . At pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim-d3, which can be influenced by the pH of the environment, may affect its antimicrobial activity .

安全和危害

属性

IUPAC Name |

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDVJHCEMCRBQM-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676181 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189923-38-3 |

Source

|

| Record name | 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)